2-(1,4-Oxazepan-2-yl)ethan-1-ol
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Overview
Description
2-(1,4-Oxazepan-2-yl)ethan-1-ol is a chemical compound with the molecular formula C7H15NO2 and a molecular weight of 145.2 g/mol . It is a versatile small molecule scaffold that finds applications in various fields of scientific research and industry. The compound features a seven-membered ring containing both oxygen and nitrogen atoms, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,4-Oxazepan-2-yl)ethan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminoethanol with 1,4-dichlorobutane in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, leading to the formation of the oxazepane ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is typically purified through distillation or recrystallization techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 2-(1,4-Oxazepan-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Various nucleophiles, including halides and amines, can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted oxazepane derivatives.
Scientific Research Applications
2-(1,4-Oxazepan-2-yl)ethan-1-ol is utilized in several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and as a potential ligand for receptor studies.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antiviral activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1,4-Oxazepan-2-yl)ethan-1-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the oxazepane ring allows for unique interactions with biological molecules, potentially leading to therapeutic effects .
Comparison with Similar Compounds
- 2-(1,4-Oxazepan-4-yl)ethan-1-ol
- 2-(1,4-Oxazepan-3-yl)ethan-1-ol
- 2-(1,4-Oxazepan-5-yl)ethan-1-ol
Comparison: 2-(1,4-Oxazepan-2-yl)ethan-1-ol is unique due to the position of the substituent on the oxazepane ring. This positional difference can lead to variations in chemical reactivity and biological activity. For example, the 2-position substitution may result in different binding affinities to receptors compared to the 4-position substitution .
Properties
Molecular Formula |
C7H15NO2 |
---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
2-(1,4-oxazepan-2-yl)ethanol |
InChI |
InChI=1S/C7H15NO2/c9-4-2-7-6-8-3-1-5-10-7/h7-9H,1-6H2 |
InChI Key |
CITCVMSGOSSHAT-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC(OC1)CCO |
Origin of Product |
United States |
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